6-(2-NITROVINYL)-1,4-BENZODIOXAN
Description
6-(2-Nitrovinyl)-1,4-benzodioxan is a derivative of the 1,4-benzodioxan scaffold, a heterocyclic structure comprising a benzene ring fused to a 1,4-dioxane ring. This core structure is renowned for its pharmacological versatility, serving as a key motif in α-/β-blockers, MAO-B inhibitors, and antitumor agents . The compound is synthesized via palladium-catalyzed hydrogenation of (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine, yielding intermediates for further functionalization .
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
6-(2-nitroethenyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H9NO4/c12-11(13)4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2 |
InChI Key |
IOQOWPIWGFTIAM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-NITROVINYL)-1,4-BENZODIOXAN typically involves the reaction of 1,4-benzodioxane with nitroethene under specific conditions. One common method includes the use of a base catalyst to facilitate the addition of the nitroethenyl group to the benzodioxane ring. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-(2-NITROVINYL)-1,4-BENZODIOXAN undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzodioxane ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzodioxane derivatives.
Scientific Research Applications
6-(2-NITROVINYL)-1,4-BENZODIOXAN has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-NITROVINYL)-1,4-BENZODIOXAN involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues with Nitro/Vinyl Substituents
DYT-40 (2-Styryl-5-nitroimidazole derivative) :
- Contains a 1,4-benzodioxan moiety linked to a styryl-nitroimidazole group.
- Exhibits FAK inhibitory activity (IC50 = 18.42 μM) but lower potency than its analogue 3p (IC50 = 0.45 μM). However, DYT-40 shows superior efficacy against glioma cells, highlighting the impact of target tissue selectivity .
- Key Difference : The nitro group in DYT-40 is part of an imidazole ring, whereas 6-(2-nitrovinyl)-1,4-benzodioxan features a nitrovinyl side chain, which may alter electron distribution and binding kinetics.
MAO-B Inhibitors (1,4-Benzodioxan-Substituted Chalcones) :
- Compound 22 (3-Br, 4-F substitutions) shows an IC50 of 0.026 mM against MAO-B, with >1,538 selectivity over MAO-A .
- Key Difference : Chalcone derivatives rely on halogenated aryl rings for activity, while the nitrovinyl group in this compound may engage in distinct dipole interactions or redox processes.
Analogues with Heterocyclic Modifications
- WB 4101: A 1,4-benzodioxan derivative acting as a selective α1-adrenoreceptor antagonist. Demonstrates the scaffold’s adaptability to neurological targets .
- 9-Methoxystrobilurin L : A natural product analogue with a 1,4-benzodioxan structure, exhibiting antifungal activity. Its methoxy group contrasts with the nitrovinyl group, underscoring the role of substituent polarity in biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
